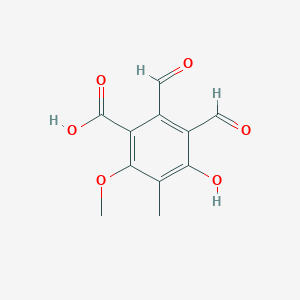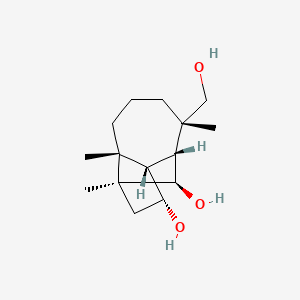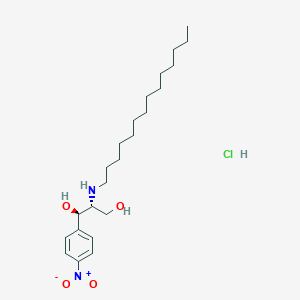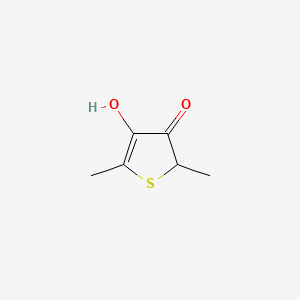
2-Amino-4-((4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzoyl)amino)benzenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-((4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzoyl)amino)benzenesulphonic acid is a complex organic compound that features a pyrazole ring, a benzoyl group, and a benzenesulphonic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-((4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzoyl)amino)benzenesulphonic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate diketone under acidic conditions.
Attachment of the benzoyl group: The pyrazole derivative is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the benzoyl-substituted pyrazole.
Sulphonation: The final step involves the sulphonation of the benzoyl-substituted pyrazole using concentrated sulfuric acid to introduce the benzenesulphonic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-((4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzoyl)amino)benzenesulphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or sulfonic acid groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfonic acid derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted benzenesulphonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-((4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzoyl)amino)benzenesulphonic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of advanced materials with specific properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-4-((4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzoyl)amino)benzenesulphonic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-((4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzoyl)amino)benzoic acid
- 2-Amino-4-((4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzoyl)amino)benzamide
Uniqueness
2-Amino-4-((4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzoyl)amino)benzenesulphonic acid is unique due to the presence of the benzenesulphonic acid group, which imparts specific chemical properties such as increased solubility in water and enhanced reactivity in certain chemical reactions. This makes it particularly useful in applications where these properties are desirable.
Eigenschaften
CAS-Nummer |
85650-65-3 |
|---|---|
Molekularformel |
C17H16N4O5S |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
2-amino-4-[[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoyl]amino]benzenesulfonic acid |
InChI |
InChI=1S/C17H16N4O5S/c1-10-8-16(22)21(20-10)13-5-2-11(3-6-13)17(23)19-12-4-7-15(14(18)9-12)27(24,25)26/h2-7,9H,8,18H2,1H3,(H,19,23)(H,24,25,26) |
InChI-Schlüssel |
SFJMKHDOGYSZHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)S(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















